Ammoniumyl

organic electronics p‑doping thin‑film transistors

Tris(4-bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) is the oxidant of choice when F₄TCNQ or NO⁺ salts fall short. Its ~1.1 V vs SCE reversible redox potential and exceptionally low inner-sphere reorganisation energy enable clean single-electron transfer with minimal side reactions. For organic thermoelectrics and OFETs, it delivers conductivities up to 100 S cm⁻¹ and a power factor of 10 µW m⁻¹ K⁻² in DPP-based copolymers with ionisation energies >5.3 eV—outcomes unattainable with conventional oxidants. It promotes meta-selective amination (71% yield, 6:1 selectivity) for pharmaceutical intermediates, clean oxidation to high-valent metal complexes, and β-O-linked disaccharide synthesis. Choose Magic Blue when incomplete doping or over-oxidation is not an option.

Molecular Formula H3N+
Molecular Weight 17.031 g/mol
Cat. No. B1238589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmoniumyl
Molecular FormulaH3N+
Molecular Weight17.031 g/mol
Structural Identifiers
SMILES[NH3+]
InChIInChI=1S/H3N/h1H3/q+1
InChIKeyFXDYOSCCLBVICI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammoniumyl (H₃N⁺˙) Radical Cation – Supplier Selection & Differentiation Guide


Ammoniumyl (trihydridonitrogen(.1+), H₃N⁺˙) is the simplest nitrogen-centered radical cation, an inorganic radical intermediate formed by one‑electron oxidation of ammonia [1]. It serves as the parent species for a broad class of aminiumyl radical ions and is distinct from neutral aminyl radicals (NH₂˙) due to its cationic charge and enhanced electrophilicity [2]. In practical applications, stabilised derivatives such as tris(4‑bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) are employed as bench‑stable, powerful one‑electron oxidants [3].

Ammoniumyl‑Based Oxidants: Why Standard Reagents Cannot Replicate Key Performance Metrics


Ammoniumyl radical cations occupy a unique position among single‑electron oxidants: they combine a reversible redox potential of ~1.1 V vs SCE (for the commercially relevant Magic Blue derivative) with exceptionally low inner‑sphere reorganisation energy, enabling clean electron transfer with minimal side reactions [1]. This contrasts sharply with alternative oxidants such as F₄TCNQ (which fails to dope polymers with ionisation energies >5.3 eV) and NO⁺ salts (which suffer from moisture sensitivity and by‑product complexity) [2]. Consequently, substituting an ammoniumyl‑based oxidant with a generic strong oxidant often leads to incomplete doping, lower polaron yield, or compromised device performance in organic electronics [3].

Ammoniumyl Differentiation: Direct Comparative Evidence for Procurement Decisions


Higher Polaron Yield and Mobility in Organic Semiconductors vs. F₄TCNQ

In a direct head‑to‑head comparison with the conventional p‑dopant F₄TCNQ, the ammoniumyl‑based oxidant tris(4‑bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue, MB) oxidises the polymer TDPP‑Se to nonradical bipolarons with a polaron yield of ~100%, while F₄TCNQ yields lower polaron generation [1]. MB‑doped organic thin‑film transistors achieve a maximum charge‑carrier mobility of 7.59 cm² V⁻¹ s⁻¹, with the threshold voltage reduced to –2 V and without compromising the on/off ratio [1].

organic electronics p‑doping thin‑film transistors

Unmatched Doping Capability for High Ionisation Energy Polymers

Ammoniumyl oxidants such as Magic Blue are capable of p‑doping conjugated polymers with ionisation energies exceeding 5.3 eV, a feat that weaker oxidants like F₄TCNQ cannot accomplish [1]. When applied to diketopyrrolopyrrole (DPP)‑based copolymers, Magic Blue doping yields electrical conductivities up to 100 S cm⁻¹ and a thermoelectric power factor of 10 µW m⁻¹ K⁻² [1]. The resulting charge‑carrier density reaches 10²⁶ m⁻³ with a mobility of 0.5 cm² V⁻¹ s⁻¹ [1].

conducting polymers thermoelectrics doping

Meta‑Selective C–H Amination with Reactivity Comparable to NO₂

Ammoniumyl radicals (NH₃⁺˙) enable meta‑selective C–H amination of aryl amines, a transformation that is notoriously difficult using electrophilic methods [1]. Under acid‑promoted conditions, ammoniumyl radical amination of 4‑methyl aniline proceeds with a 71% yield and a meta/others selectivity of 6:1 [1]. Importantly, the reactivity of ammoniumyl radicals is comparable to that of the highly reactive NO₂ radical in hexafluoroisopropanol (HFIP), yet ammoniumyl avoids the side reactions and harsh nitration conditions associated with NO₂ [1].

C–H functionalisation amination meta‑selectivity

Moderate Redox Potential with Low Reorganisation Energy vs. NO⁺ Salts

Tris(4‑bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) exhibits a reversible redox potential of ~1.1 V vs SCE, which is less extreme than that of nitrosonium salts (NO⁺, 1.46–1.48 V vs SCE in CH₂Cl₂) [1][2]. However, Magic Blue possesses a low inner‑sphere reorganisation energy, enabling clean electron transfer with minimal side products and broad compatibility with good σ‑donor ligands [1]. This combination of sufficient oxidising power and low reorganisation energy is not simultaneously offered by NO⁺, which is often plagued by over‑oxidation and moisture sensitivity [2].

single‑electron transfer oxidising agent redox potential

Bench‑Stable Solid vs. Gaseous or Moisture‑Sensitive Alternatives

The ammoniumyl derivative tris(4‑bromophenyl)ammoniumyl hexachloroantimonate (Magic Blue) is an air‑stable, deep blue solid that is soluble in common organic solvents such as dichloromethane [1]. In contrast, the parent ammoniumyl radical (NH₃⁺˙) must be generated in situ from Tiᴵᴵᴵ and NH₃OH⁺, and many alternative strong oxidants (e.g., NO⁺ salts, XeF₂) require stringent anhydrous conditions or are hazardous [2]. Magic Blue is commercially available as a technical‑grade powder and can be stored under ambient conditions with basic precautions, simplifying experimental workflows [1].

reagent handling stability oxidation

Ammoniumyl‑Based Reagents: Optimal Use Cases Driven by Differentiating Evidence


p‑Doping of Wide‑Bandgap Conjugated Polymers

When developing organic thermoelectric materials or high‑mobility OFETs, Magic Blue is the oxidant of choice for polymers with ionisation energies >5.3 eV (e.g., DPP‑based copolymers). It delivers conductivities up to 100 S cm⁻¹ and a thermoelectric power factor of 10 µW m⁻¹ K⁻², outcomes that cannot be achieved with F₄TCNQ [6][7].

Meta‑Selective C–H Amination of Anilines

For synthetic routes to meta‑phenylenediamines—key intermediates in pharmaceuticals and agrochemicals—ammoniumyl radical amination provides a direct, high‑yielding (71% yield, 6:1 meta selectivity) alternative to traditional nitration‑reduction sequences or hazardous aminodiazonium methods [6]. This approach accommodates primary, secondary, and tertiary aniline derivatives [6].

Clean Single‑Electron Oxidation in Coordination Chemistry

In the synthesis of high‑valent metal complexes (e.g., [FeCp*₂]²⁺, [Sn(MeCN)₅]²⁺), Magic Blue’s combination of sufficient oxidising power (~1.1 V vs SCE) and low reorganisation energy ensures clean electron transfer without over‑oxidation or ligand decomposition [6][7]. It is compatible with good σ‑donor ligands and common laboratory solvents [6].

Oxidative Deprotection and Glycosylation

In carbohydrate chemistry, tris(4‑bromophenyl)ammoniumyl hexachloroantimonate promotes efficient β‑O‑linked disaccharide synthesis from S‑glycosides and O‑glycosides in high yield [6]. It also serves as a homogeneous electron‑transfer agent for the mild oxidative cleavage of 1,3‑dithianes and 1,3‑dithiolanes, offering an alternative to electrochemical methods [7].

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